molecular formula C14H15ClN2S2 B2987579 4-(4-Chlorophenyl)-5-(cyclohexylsulfanyl)-1,2,3-thiadiazole CAS No. 337380-11-7

4-(4-Chlorophenyl)-5-(cyclohexylsulfanyl)-1,2,3-thiadiazole

Cat. No.: B2987579
CAS No.: 337380-11-7
M. Wt: 310.86
InChI Key: MFLTXDDANBYEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-5-(cyclohexylsulfanyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a cyclohexylsulfanyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5-(cyclohexylsulfanyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzenediazonium chloride with cyclohexylthiocyanate in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-(cyclohexylsulfanyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the chlorophenyl moiety can be reduced to an amine.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-(cyclohexylsulfanyl)-1,2,3-thiadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-1,2,3-thiadiazole: Lacks the cyclohexylsulfanyl group.

    5-(Cyclohexylsulfanyl)-1,2,3-thiadiazole: Lacks the chlorophenyl group.

    4-(4-Chlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole: Contains a methylsulfanyl group instead of a cyclohexylsulfanyl group.

Uniqueness

4-(4-Chlorophenyl)-5-(cyclohexylsulfanyl)-1,2,3-thiadiazole is unique due to the combination of the chlorophenyl and cyclohexylsulfanyl groups, which confer specific chemical and physical properties. This combination can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-5-cyclohexylsulfanylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2S2/c15-11-8-6-10(7-9-11)13-14(19-17-16-13)18-12-4-2-1-3-5-12/h6-9,12H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLTXDDANBYEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=C(N=NS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.